molecular formula C11H13NO B11916090 2-ethyl-3-methyl-1H-indol-7-ol

2-ethyl-3-methyl-1H-indol-7-ol

Cat. No.: B11916090
M. Wt: 175.23 g/mol
InChI Key: FMDBWVJMYJIEDT-UHFFFAOYSA-N
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Description

2-ethyl-3-methyl-1H-indol-7-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and are used in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-ethyl-3-methyl-1H-indol-7-ol, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring . For example, the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol yields the corresponding tricyclic indole .

Industrial Production Methods

Industrial production methods for indole derivatives may involve catalytic processes and optimized reaction conditions to achieve high yields and purity. These methods often use transition metal catalysts and environmentally friendly solvents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-3-methyl-1H-indol-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Transition metal catalysts such as palladium or platinum

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-ethyl-3-methyl-1H-indol-7-ol involves its interaction with specific molecular targets and pathways. For example, some indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-ethyl-3-methyl-1H-indol-7-ol

InChI

InChI=1S/C11H13NO/c1-3-9-7(2)8-5-4-6-10(13)11(8)12-9/h4-6,12-13H,3H2,1-2H3

InChI Key

FMDBWVJMYJIEDT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(N1)C(=CC=C2)O)C

Origin of Product

United States

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